Circumdatin C

描述

属性

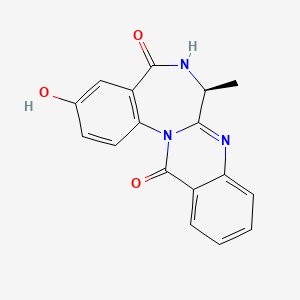

分子式 |

C17H13N3O3 |

|---|---|

分子量 |

307.3 g/mol |

IUPAC 名称 |

(7S)-3-hydroxy-7-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |

InChI |

InChI=1S/C17H13N3O3/c1-9-15-19-13-5-3-2-4-11(13)17(23)20(15)14-7-6-10(21)8-12(14)16(22)18-9/h2-9,21H,1H3,(H,18,22)/t9-/m0/s1 |

InChI 键 |

RZQWOVDHZGSLCQ-VIFPVBQESA-N |

手性 SMILES |

C[C@H]1C2=NC3=CC=CC=C3C(=O)N2C4=C(C=C(C=C4)O)C(=O)N1 |

规范 SMILES |

CC1C2=NC3=CC=CC=C3C(=O)N2C4=C(C=C(C=C4)O)C(=O)N1 |

同义词 |

circumdatin C |

产品来源 |

United States |

科学研究应用

Biological Activities

Circumdatin C exhibits several biological activities, including:

- Antioxidant Activity : Research indicates that 2-hydroxythis compound demonstrates potent antioxidant properties, with an IC50 value of 9.9 μM in DPPH radical scavenging assays, significantly outperforming synthetic antioxidants like butylated hydroxytoluene (IC50 = 88.2 μM) .

- Neuroprotective Effects : While this compound itself shows mild antioxidant activity compared to its derivatives, it is part of a broader class of circumdatin compounds that have shown neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. For instance, circumdatin D has been reported to inhibit acetylcholinesterase activity and reduce pro-inflammatory cytokine secretion in models of neuroinflammation .

- Cytotoxicity Against Cancer Cells : Recent studies have demonstrated that conjugates derived from 2-hydroxythis compound exhibit cytotoxic effects against various human cancer cell lines. For example, new compounds synthesized from this compound showed selective inhibition of glioblastoma cells .

Case Studies and Research Findings

- Antioxidant Studies : A study assessed the antioxidant capacity of circumdatins using various assays, highlighting the superior activity of 2-hydroxythis compound compared to this compound itself .

- Neuroprotection in Animal Models : In vivo experiments using nematode models demonstrated that circumdatin D could delay paralysis associated with neurodegeneration by inhibiting acetylcholinesterase and modulating inflammatory responses .

- Cytotoxicity Profiles : The cytotoxic effects of conjugates derived from this compound were evaluated against multiple cancer cell lines, revealing promising results for future cancer therapies .

准备方法

Reductive N-Heterocyclization of N-(2-Nitrobenzoyl)Amides

A pioneering synthetic route to Circumdatin C involves reductive N-heterocyclization, as demonstrated by Al-Said et al. . This method leverages benzodiazepine precursors coupled with 2-nitrobenzoyl chlorides to construct the quinazolino benzodiazepine scaffold. The process begins with the acylation of benzodiazepines (e.g., 4a–e ) using 2-nitrobenzoyl chlorides in the presence of N,N-dimethylaminopyridine (DMAP) and triethylamine (Et<sub>3</sub>N) in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>). Subsequent hydrogenation over palladium on carbon (Pd/C) in ethyl acetate–hexane selectively reduces the nitro group, inducing cyclization to form this compound .

Key advantages of this approach include high functional group tolerance and modularity. For instance, coupling tryptophan-derived benzodiazepine 4b with 2-nitrobenzoyl chloride yielded this compound in 65% yield after hydrogenation . The method’s versatility is further evidenced by its application to analogues such as circumdatin H and asperlicin C, underscoring its utility in diversifying the benzodiazepine alkaloid family.

Tripeptide Dehydration and Cyclization via Benzoxazine Intermediates

An alternative synthesis, reported by researchers in The Journal of Organic Chemistry, employs tripeptide derivatives as key intermediates . The strategy involves dehydrating a tripeptide containing anthranilic acid, glycine, and tryptophan residues using triphenylphosphine (PPh<sub>3</sub>), iodine (I<sub>2</sub>), and a tertiary amine. This step generates a benzoxazine intermediate, which undergoes rearrangement to an amidine under acidic conditions. Final deprotection with 45% hydrobromic acid (HBr) in acetic acid (AcOH) and silica gel-mediated cyclization furnishes this compound .

This route’s critical innovation lies in its use of mild cyclization conditions, avoiding harsh reagents that could degrade sensitive functional groups. However, the multi-step sequence results in moderate overall yields (23–43%), necessitating optimization for industrial-scale applications .

Microwave-Assisted Double Dehydrocyclization

Recent advancements in microwave technology have enabled rapid synthesis of this compound through double dehydrocyclization . Scandium triflate (Sc(OTf)<sub>3</sub>) catalyzes the reaction of anthranilate-containing tripeptides under microwave irradiation, directly forming the quinazolinone and benzodiazepinone rings in a single step. This method reduces reaction times from hours to minutes while improving yields (31–56%) compared to conventional heating .

The table below summarizes key parameters for this approach:

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | Sc(OTf)<sub>3</sub> (10 mol%) | 56 | |

| Solvent | Toluene | – | |

| Temperature | 150°C (microwave) | – | |

| Reaction Time | 15 minutes | – |

This method exemplifies the growing role of green chemistry principles in alkaloid synthesis, minimizing energy consumption and waste generation.

Isolation from Aspergillus ochraceus Cultures

While synthetic routes dominate modern research, this compound was originally isolated from fungal cultures. Aspergillus ochraceus strains are cultivated in nutrient-rich media, and the alkaloid is extracted using methanol or ethyl acetate . Subsequent purification involves column chromatography (ODS or silica gel) and semi-preparative high-performance liquid chromatography (HPLC) with methanol–water gradients . For example, a 2015 study achieved 128 mg of this compound from 180 mg of crude extract using ODS column chromatography .

Natural isolation remains critical for obtaining authentic samples for bioactivity studies, though yields are typically lower (<1%) compared to synthetic methods .

Comparative Analysis of Preparation Methods

The table below contrasts the efficiency, scalability, and practicality of major this compound preparation strategies:

| Method | Yield (%) | Steps | Key Advantage | Limitation |

|---|---|---|---|---|

| Reductive N-Heterocyclization | 65 | 3 | High modularity | Requires hydrogenation |

| Tripeptide Cyclization | 43 | 5 | Mild conditions | Low overall yield |

| Microwave-Assisted Synthesis | 56 | 2 | Rapid and energy-efficient | Specialized equipment needed |

| Natural Isolation | <1 | 4 | Access to native conformation | Labor-intensive and low yield |

常见问题

Q. What are the standard protocols for isolating and purifying Circumdatin C from microbial sources?

- Methodological Answer : Isolation typically involves fermentation of fungal strains (e.g., Aspergillus ochraceus), followed by solvent extraction (ethyl acetate or methanol), and chromatographic separation (silica gel, HPLC). Structural confirmation requires NMR, HR-ESI-MS, and X-ray crystallography . Challenges include optimizing yield while minimizing co-elution with structurally similar analogs like Circumdatins D and F, which share core benzodiazepine alkaloid frameworks .

Q. How is the benzodiazepine core structure of this compound validated experimentally?

- Methodological Answer : Key techniques include:

- 2D-NMR (COSY, HMBC, HSQC) to map carbon-proton correlations and confirm heterocyclic connectivity.

- X-ray diffraction for absolute configuration determination, particularly for chiral centers in the fused ring system.

- Comparative analysis with synthetic analogs to rule out spectral misinterpretations due to tautomerism or solvation effects .

Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity?

- Methodological Answer : Standard assays include:

- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive bacteria (e.g., Staphylococcus aureus).

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition assays, with donepezil as a positive control. Ensure replicates and solvent controls (DMSO) to minimize false positives .

Advanced Research Questions

Q. How can contradictory data on this compound’s neuroprotective effects be resolved?

- Methodological Answer : Discrepancies in neuroprotection studies (e.g., conflicting IC50 values in AChE inhibition) may arise from:

- Source variability : Differences in fungal strain metabolism or extraction protocols.

- Assay conditions : pH, temperature, or solvent polarity affecting compound stability.

- Solution : Standardize fungal strains (e.g., ATCC-deposited cultures) and validate results across multiple assays (e.g., in vitro AChE inhibition vs. in vivo Morris water maze tests) .

Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer : Key steps include:

- Retrosynthetic analysis : Prioritize forming the benzodiazepine core via intramolecular cyclization.

- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry at C-3 and C-13.

- Post-synthetic modifications : Introduce hydroxyl or methyl groups to analogs (e.g., Circumdatin D, F) to assess bioactivity trends. Monitor purity via HPLC-MS at each step .

Q. How should researchers design experiments to address gaps in this compound’s mechanism of action?

- Methodological Answer : Apply the PICO framework for rigorous experimental design:

- Population : Specific cell lines or animal models (e.g., LPS-induced neuroinflammation in mice).

- Intervention : Dose-response studies with this compound (0.1–100 µM).

- Comparison : Positive controls (e.g., dexamethasone for anti-inflammatory effects).

- Outcome : Quantify biomarkers (e.g., TNF-α, IL-6 via ELISA) and validate via transcriptomics (RNA-seq) .

Q. What statistical approaches are critical for interpreting bioactivity data with high variability?

- Methodological Answer :

- Multivariate analysis : PCA or PLS-DA to distinguish bioactive compounds from noise.

- Error propagation : Calculate uncertainties in IC50 values using nonlinear regression models.

- Meta-analysis : Pool data from independent studies to identify consensus bioactivity trends .

Methodological Pitfalls and Solutions

Q. How to mitigate co-elution issues during this compound purification?

- Solution : Employ orthogonal chromatographic methods:

- First dimension : Normal-phase silica gel (hexane:ethyl acetate gradient).

- Second dimension : Reverse-phase HPLC (C18 column, acetonitrile:water). Validate purity via LC-MS/MS and 1H-NMR (integration of proton signals) .

Q. What criteria ensure reproducibility in this compound bioassays?

- Solution : Adhere to FINER criteria :

- Feasible : Use commercially available cell lines and validated protocols.

- Novel : Compare results against known analogs (e.g., Circumdatin D’s methyl group effects).

- Ethical : Follow institutional guidelines for animal studies.

- Relevant : Align with literature on benzodiazepine alkaloids’ therapeutic potential .

Q. How to validate computational models predicting this compound’s molecular targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。